molecular formula C11H12O3 B8715976 7-Hydroxy-6-methoxy-1-tetralone CAS No. 15288-01-4

7-Hydroxy-6-methoxy-1-tetralone

Cat. No. B8715976
CAS RN: 15288-01-4
M. Wt: 192.21 g/mol
InChI Key: JXUDZDMWQXSPPF-UHFFFAOYSA-N
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Patent
USRE039419E1

Procedure details

A solution of 10 g (0.048 mole) of 6,7-dimethoxy-1-tetralone in 100 ml of HOAc and 100 ml of 48% aqueous HBr was heated at 95° C. for 7 hours. The reaction was cooled to room temperature and poured into water and extracted with EtOAc. The EtOAc layer was dried and evaporated to 12 g of crude product. Purification on 1200 g of silica gel eluting with 10% Et2O in CH2Cl2 gave 7.5 g of product. Mp 147-148° C. (literature mp 148-152° C., Journal of Organic Chemistry, 33, 1968, p. 508).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13]C)[C:9](=[O:15])[CH2:8][CH2:7][CH2:6]2.O>CC(O)=O.Br>[OH:13][C:12]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][C:9]2=[O:15])=[CH:4][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1OC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated to 12 g of crude product
CUSTOM
Type
CUSTOM
Details
Purification on 1200 g of silica gel eluting with 10% Et2O in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C2CCCC(C2=C1)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.